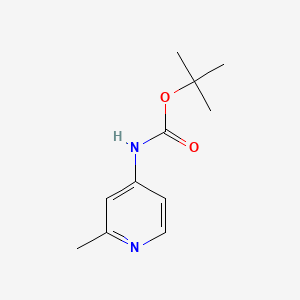

tert-butyl N-(2-methylpyridin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl N-(2-methylpyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylpyridin-4-yl)carbamate typically involves the reaction of 2-methyl-4-aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The major product is the free amine, 2-methyl-4-aminopyridine.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Tert-butyl N-(2-methylpyridin-4-yl)carbamate serves as an essential intermediate in synthesizing various pharmacologically active compounds. For example, it has been utilized in the development of p38 MAP kinase inhibitors, which are critical in treating inflammatory diseases and cancer .

Neuroprotective Studies

Recent studies have highlighted the potential neuroprotective effects of derivatives of this compound against neurodegenerative diseases. For instance, compounds derived from this compound have shown promise in inhibiting amyloid beta aggregation, which is associated with Alzheimer's disease .

Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors for various enzymes, including acetylcholinesterase and β-secretase. These enzymes are crucial targets for developing treatments for Alzheimer's disease due to their roles in neurotransmitter degradation and amyloid plaque formation .

Crystal Structure Analysis

Crystallographic studies have been conducted to understand the molecular interactions and stability of this compound. Such studies provide insights into the hydrogen bonding patterns and conformational dynamics that influence its reactivity and biological activity .

Case Study 1: Synthesis of p38 MAP Kinase Inhibitors

In a study conducted by Laufer et al., this compound was synthesized as part of a series aimed at developing potent p38 MAP kinase inhibitors. The synthesis involved using this carbamate as a starting material to create more complex structures that exhibited significant inhibitory activity against p38 MAP kinase .

Case Study 2: Neuroprotective Effects Against Amyloid Beta

A recent investigation assessed the neuroprotective properties of a compound derived from this compound in vitro and in vivo models. The results indicated that the compound could reduce cell death induced by amyloid beta, suggesting its potential use in therapeutic strategies for Alzheimer's disease .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Inhibitors | Intermediate for p38 MAP kinase inhibitors | Effective against inflammatory pathways |

| Neuroprotection | Inhibition of amyloid beta aggregation | Reduced cell death in astrocytes |

| Enzyme Inhibition | Targeting acetylcholinesterase and β-secretase | Potential therapeutic agent for Alzheimer's |

| Structural Studies | Crystallographic analysis | Insights into molecular interactions |

Mecanismo De Acción

The mechanism of action of tert-butyl N-(2-methylpyridin-4-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from reacting with other reagents. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule being synthesized.

Comparación Con Compuestos Similares

- tert-Butyl (4-methylpyridin-2-yl)carbamate

- tert-Butyl (4-methylpiperidin-4-yl)carbamate

Comparison: tert-Butyl N-(2-methylpyridin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in organic synthesis .

Actividad Biológica

tert-butyl N-(2-methylpyridin-4-yl)carbamate is a carbamate derivative that has garnered interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This compound is synthesized through the reaction of 2-methyl-4-aminopyridine with di-tert-butyl dicarbonate, often utilizing triethylamine as a base in organic solvents like dichloromethane . Understanding its biological activity is crucial for exploring its applications in drug development and enzyme interaction studies.

The molecular formula of this compound is C11H15N2O2, with a molecular weight of 209.25 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its biological interactions and pharmacokinetics.

The mechanism of action of this compound primarily involves the formation of a stable carbamate linkage with amine groups. This stability allows for selective protection during synthetic processes, particularly in peptide synthesis . The compound can undergo various reactions, including:

- Deprotection Reactions : The tert-butyl group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid) to yield the free amine.

- Substitution Reactions : It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles .

Enzyme Interactions

Research indicates that this compound serves as a valuable probe for studying enzyme-substrate interactions. Its structure allows it to enhance binding affinity to certain enzymes, making it useful in biochemical assays . The presence of the pyridine ring and carbamate moiety contributes to its ability to interact with various biological targets.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized as a protecting group for amines during drug synthesis. By shielding reactive amines, it facilitates the selective modification of other functional groups without compromising the integrity of the amine . This characteristic is particularly advantageous in the development of complex pharmaceutical compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing insights into the potential applications of this compound:

- Inhibition Studies : Similar compounds have demonstrated inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, derivatives have shown activity against β-secretase and acetylcholinesterase, highlighting their potential role in treating Alzheimer's disease .

- Cell Viability Assays : In vitro studies involving related pyridine derivatives have assessed their protective effects on astrocytes against amyloid beta-induced toxicity. These studies suggest that modifications in the pyridine structure can influence cell viability and inflammatory responses .

- Comparative Analysis : When compared to similar compounds, such as tert-butyl (4-methylpyridin-2-yl)carbamate, this compound exhibits distinct stability and reactivity profiles that may enhance its utility in both synthetic and biological contexts .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C11H15N2O2 | Protecting group for amines |

| tert-butyl (4-methylpyridin-2-yl)carbamate | C11H15N2O2 | Similar structure; used in drug synthesis |

| tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate | C11H15FN2O2 | Fluorine substitution; different regioisomer |

Propiedades

IUPAC Name |

tert-butyl N-(2-methylpyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYQHZAEXXBEGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.